2'-Chloro-6'-methylpropiophenone
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Overview
Description
2’-Chloro-6’-methylpropiophenone is an organic compound with the molecular formula C10H11ClO. It is a derivative of propiophenone, characterized by the presence of a chlorine atom at the 2’ position and a methyl group at the 6’ position on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Chloro-6’-methylpropiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-6-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2’-chloro-6’-methylpropiophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-6’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2’-chloro-6’-methylbenzoic acid or 2’-chloro-6’-methylacetophenone.
Reduction: Formation of 2’-chloro-6’-methylphenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-6’-methylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2’-chloro-6’-methylpropiophenone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2’-Chloro-4’-methylpropiophenone
- 2’-Chloro-6’-ethylpropiophenone
- 2’-Bromo-6’-methylpropiophenone
Uniqueness
2’-Chloro-6’-methylpropiophenone is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring. This structural arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-3-9(12)10-7(2)5-4-6-8(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
KZMGRXHQECJOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)C |
Origin of Product |
United States |
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